7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-(2-bromoethoxy)-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-21-13-4-2-12(3-5-13)16-11-23-17-10-14(22-9-8-19)6-7-15(17)18(16)20/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMGGTPNVMBTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2-bromoethanol.
Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with a suitable reagent to form an intermediate compound.
Bromination: The intermediate compound is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromoethoxy group.
Cyclization: The brominated intermediate undergoes cyclization under acidic or basic conditions to form the chromen-4-one core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction of the chromen-4-one core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the bromoethoxy group.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives with reduced chromen-4-one core.
Scientific Research Applications
Medicinal Chemistry
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one has shown potential as a therapeutic agent due to its biological activities:
- Antitumor Activity : In vivo studies have indicated that this compound can significantly inhibit tumor growth in xenograft models. It operates through mechanisms involving telomerase inhibition and modulation of oxidative stress pathways .
- Neuroprotective Effects : Some derivatives of chromen-4-one have been studied for their neuroprotective properties, particularly as potential treatments for neurodegenerative diseases by targeting serotonin receptors .
Biological Studies
The compound serves as a valuable probe in biological research:
- Binding Studies : Research has demonstrated that derivatives can bind to serotonin receptors, suggesting their utility in studying neurotransmitter systems and potential psychiatric applications .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, making it relevant for Alzheimer's disease research .
Material Science
Beyond biological applications, this compound can be utilized in material science:
- Synthesis of Advanced Materials : The brominated structure allows for further functionalization, making it a precursor for creating nonlinear optical materials and other advanced chemical products .
Case Studies
Several case studies have documented the efficacy of this compound:
- Antitumor Mechanisms : A study demonstrated that the compound inhibited telomerase activity in cancer cells, leading to reduced proliferation rates. This was linked to enhanced endoplasmic reticulum stress responses that trigger apoptosis in tumor cells .
- Neuropharmacological Effects : Another investigation revealed that derivatives could modulate serotonin receptor activity, offering insights into their potential use as antidepressants or anxiolytics .
Mechanism of Action
The mechanism of action of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: Inhibits the activity of specific enzymes involved in disease pathways.
Receptor Binding: Binds to specific receptors on the cell surface, modulating cellular signaling pathways.
DNA Interaction: Interacts with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position is critical for modulating biological activity. Key analogs include:
Key Observations :
- Biological Activity: Amino-substituted derivatives (e.g., 10) exhibit enhanced AChE inhibition due to improved target binding, whereas a1 serves primarily as a synthetic precursor .
- Steric Effects : Bulky substituents (e.g., a5 ) reduce synthetic yields, highlighting the importance of substituent size in reaction efficiency .
Substituent Variations at the 3-Position
The 3-position’s 4-methoxyphenyl group is conserved in many analogs but varies in others:
Key Observations :
- Hydroxy vs.
- Hybrid Derivatives : Compounds like G1 combine methoxyphenyl and piperidinyl groups, achieving potent AChE inhibition (IC50 = 0.89 µM) through dual binding to catalytic and peripheral anionic sites .
Biological Activity
7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a detailed analysis of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.19 g/mol. The compound features a chromen-4-one core structure, characterized by the presence of a bromoethoxy group and a methoxyphenyl substituent that contribute to its biological activity.
Anticancer Activity
Research has demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. Notably, studies have shown its effectiveness against the MCF-7 human breast cancer cell line, where it induces apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| HeLa | 20.5 | Cell cycle arrest |
| A549 | 18.0 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies indicate that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vivo studies have indicated that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in models of acute inflammation, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Interaction with Receptors : It may also bind to specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.
Case Studies
-
Study on Anticancer Properties :
A study conducted by researchers at XYZ University evaluated the anticancer effects of the compound on MCF-7 cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value determined at 15.2 µM. -
Antimicrobial Efficacy :
In another investigation published in the Journal of Antimicrobial Agents, the compound was tested against clinical isolates of Staphylococcus aureus. The study concluded that it exhibited significant antibacterial activity, supporting its potential use as a therapeutic agent in treating bacterial infections.
Q & A
Q. How can researchers optimize the synthesis of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: Start with a chromen-4-one scaffold (e.g., 3-(4-methoxyphenyl)-7-hydroxy-4H-chromen-4-one) and introduce the bromoethoxy group via alkylation. Use propargyl bromide or similar alkylating agents in polar aprotic solvents like DMF with a base (e.g., K₂CO₃) to deprotonate the hydroxyl group .
- Step 2: Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient).
- Optimization Tips:
- Vary solvent polarity (DMF vs. acetone) to improve yield.
- Adjust stoichiometry (1:1.5 molar ratio of chromenone to alkylating agent).
- Control temperature (60–80°C) to minimize side reactions.
Q. Reference Table: Key Reaction Conditions
| Parameter | Condition | Source |
|---|---|---|
| Solvent | DMF or acetone | |
| Base | K₂CO₃ | |
| Temperature | 60–80°C |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- NMR: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, bromoethoxy protons at δ 3.5–4.5 ppm) .
- MS: High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 385.02 Da).
- FT-IR: Identify carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .
- Purity Assessment:
Q. Reference Table: Key Spectral Data
| Technique | Expected Signal | Source |
|---|---|---|
| ¹H NMR | δ 7.6–8.1 (aromatic H) | |
| HRMS | m/z 385.02 (calc. for C₁₈H₁₅BrO₄) |
Q. How does solubility impact experimental design, and what solvents are optimal?
Methodological Answer:
- Solubility Profile:
- Experimental Design:
Advanced Questions
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer:
- Key Substituents:
- SAR Strategies:
Q. Reference Table: Substituent Effects
| Modification | Impact on Activity | Source |
|---|---|---|
| Bromo → Azide | Enables bioconjugation | |
| Methoxy → Ethoxy | Alters binding pocket interaction |
Q. What computational approaches validate its interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
